molecular formula C11H15NO4 B6588690 tert-butyl N-(2,5-dihydroxyphenyl)carbamate CAS No. 2229220-63-5

tert-butyl N-(2,5-dihydroxyphenyl)carbamate

Cat. No.: B6588690
CAS No.: 2229220-63-5
M. Wt: 225.2
InChI Key:
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Description

tert-Butyl N-(2,5-dihydroxyphenyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2,5-dihydroxyphenyl)carbamate typically involves the reaction of 2,5-dihydroxyaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

2,5-dihydroxyaniline+Boc2Otert-butyl N-(2,5-dihydroxyphenyl)carbamate\text{2,5-dihydroxyaniline} + \text{Boc2O} \rightarrow \text{this compound} 2,5-dihydroxyaniline+Boc2O→tert-butyl N-(2,5-dihydroxyphenyl)carbamate

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-(2,5-dihydroxyphenyl)carbamate can undergo oxidation reactions, particularly at the phenolic hydroxyl groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride, which primarily affects the carbamate group.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols can replace the tert-butyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, alcohols, and other nucleophiles.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Substituted carbamates and ureas.

Scientific Research Applications

Chemistry: tert-Butyl N-(2,5-dihydroxyphenyl)carbamate is used as a protecting group for amines in peptide synthesis and other organic reactions. Its stability and ease of removal make it a valuable tool in synthetic chemistry .

Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can act as a substrate or inhibitor in various biochemical assays.

Medicine: The compound has potential applications in drug development, particularly as a prodrug. Prodrugs are inactive compounds that can be metabolized in the body to release the active drug.

Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl N-(2,5-dihydroxyphenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The phenolic hydroxyl groups play a crucial role in these interactions, forming hydrogen bonds with amino acid residues in the enzyme’s active site.

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-(2,5-dihydroxyphenyl)carbamate is unique due to the presence of two hydroxyl groups on the phenyl ring, which significantly influence its reactivity and interactions with biological molecules. These hydroxyl groups enhance its solubility and ability to form hydrogen bonds, making it more versatile in various applications compared to simpler carbamates.

Properties

CAS No.

2229220-63-5

Molecular Formula

C11H15NO4

Molecular Weight

225.2

Purity

95

Origin of Product

United States

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